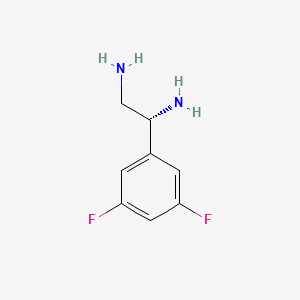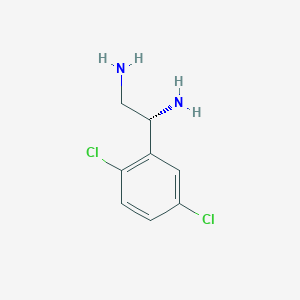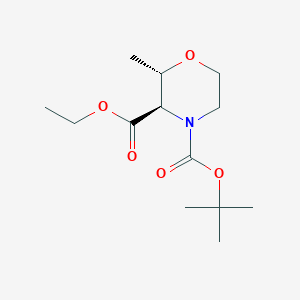
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate has several scientific research applications:
Biology: This compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both tert-butyl and ethyl groups.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChIキー |
HMMIAUXXMMDHJN-VHSXEESVSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](OCCN1C(=O)OC(C)(C)C)C |
正規SMILES |
CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


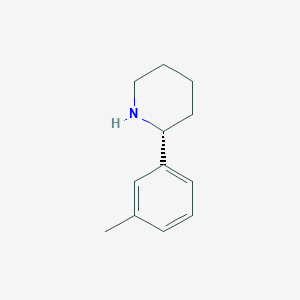

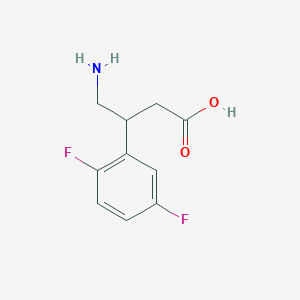
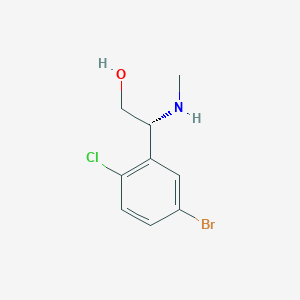
![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)

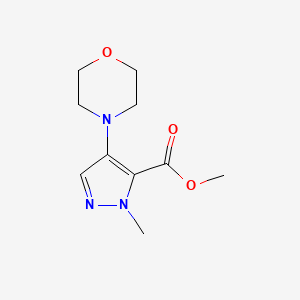
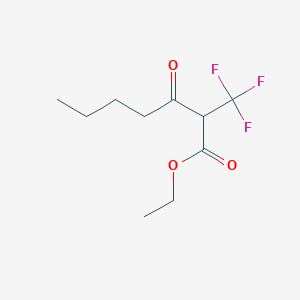
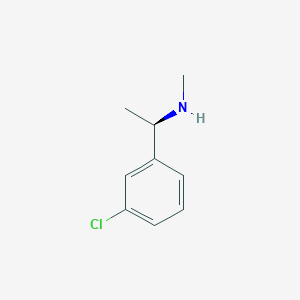
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
